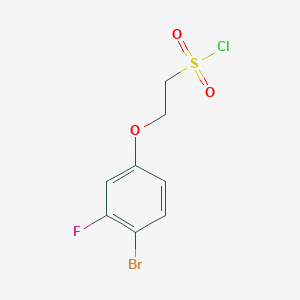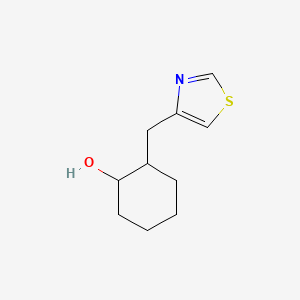
alpha,1-Dimethyl-1H-imidazole-5-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,1-Dimethyl-1H-imidazole-5-propanol: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,1-Dimethyl-1H-imidazole-5-propanol typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts such as erbium triflate to facilitate the formation of highly substituted imidazole derivatives . The process is designed to be scalable and efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: alpha,1-Dimethyl-1H-imidazole-5-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the propanol group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha,1-Dimethyl-1H-imidazole-5-propanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in metal-binding studies. Its imidazole ring can coordinate with metal ions, making it useful in the development of metal-based drugs and catalysts .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mécanisme D'action
The mechanism of action of alpha,1-Dimethyl-1H-imidazole-5-propanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(3-Aminopropyl)-2-methyl-1H-imidazole
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
Uniqueness: alpha,1-Dimethyl-1H-imidazole-5-propanol is unique due to the presence of the propanol group attached to the imidazole ring. This structural feature provides additional reactivity and versatility compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-(3-methylimidazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-9-6-10(8)2/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
RCDIUVKAOVAXPU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CN=CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)



![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)

![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)

![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)




